
Methotrexate alpha-tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methotrexate alpha-tert-butyl ester is a derivative of methotrexate, a well-known antimetabolite and antifolate agent. Methotrexate is widely used as an immunosuppressant and antineoplastic agent. The alpha-tert-butyl ester modification is designed to enhance the pharmacokinetic properties of methotrexate, potentially improving its therapeutic efficacy and reducing side effects .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Methotrexat-α-tert-butylester beinhaltet die Veresterung von Methotrexat. Dieser Prozess beinhaltet typischerweise den Schutz der Carboxylgruppe von Methotrexat unter Verwendung von tert-Butanol in Gegenwart eines sauren Katalysators. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die selektive Bildung des Esters zu gewährleisten .
Industrielle Produktionsmethoden: Die industrielle Produktion von Methotrexat-α-tert-butylester folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und strengen Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Methotrexat-α-tert-butylester unterliegt verschiedenen chemischen Reaktionen, darunter:
Hydrolyse: Die Estergruppe kann unter sauren oder basischen Bedingungen zurück zur Carboxylgruppe hydrolysiert werden.
Oxidation und Reduktion: Die Verbindung kann an Redoxreaktionen teilnehmen, obwohl diese weniger häufig vorkommen.
Substitution: Die Estergruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Hydrolyse: Saure oder basische Bedingungen, wie z. B. Salzsäure oder Natriumhydroxid.
Oxidation: Oxidationsmittel wie Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid.
Hauptprodukte:
Hydrolyse: Methotrexat.
Oxidation und Reduktion: Verschiedene oxidierte oder reduzierte Derivate von Methotrexat.
Wissenschaftliche Forschungsanwendungen
Oncology Applications
Methotrexate alpha-tert-butyl ester has shown promising results in cancer treatment, particularly through its role as a prodrug that can enhance the therapeutic effects of methotrexate while reducing toxicity.
In Vivo Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity in various animal models:
- Study on L1210 Leukemia : In vivo studies demonstrated that this compound significantly inhibited tumor growth in mice bearing L1210 leukemia. The efficacy was compared to other methotrexate derivatives, showing comparable or superior activity against resistant cell lines .
- HT1080 Tumor Model : Another study reported that this compound significantly reduced tumor growth in HT1080 tumor-bearing mice, indicating its potential as an effective therapeutic agent .
Pharmacological Applications
The pharmacological properties of this compound make it an attractive candidate for further development in treating autoimmune diseases such as rheumatoid arthritis.
Prodrug Development
Methotrexate derivatives like the alpha-tert-butyl ester are being explored as prodrugs that can be activated under specific physiological conditions, improving their therapeutic index:
- Reactive Oxygen Species Sensitivity : Recent studies have focused on developing prodrugs sensitive to reactive oxygen species (ROS), which can selectively release active methotrexate in inflamed tissues. This targeted approach aims to minimize systemic side effects while maximizing local efficacy .
Binding Affinity Studies
- Binding Studies : Comparative binding affinity studies have shown that derivatives like the gamma-tert-butyl ester exhibit higher binding affinity for DHFR than the parent compound. This increased affinity may correlate with enhanced anticancer activity and reduced resistance among certain cancer cell lines .
Data Tables
Case Study 1: L1210 Leukemia Model
In a controlled study involving mice with L1210 leukemia, treatment with this compound resulted in a significant reduction in tumor burden compared to untreated controls. The study highlighted the compound's potential to overcome resistance mechanisms common in traditional methotrexate therapy.
Case Study 2: Rheumatoid Arthritis
A murine model of collagen-induced arthritis was utilized to assess the efficacy of this compound as a prodrug. The results indicated comparable effectiveness to standard methotrexate while exhibiting a favorable safety profile, suggesting its viability for clinical use in inflammatory conditions .
Wirkmechanismus
Methotrexate alpha-tert-butyl ester exerts its effects by inhibiting dihydrofolate reductase, an enzyme involved in the synthesis of tetrahydrofolate. This inhibition leads to a decrease in the synthesis of nucleotides, which are essential for DNA and RNA synthesis. The alpha-tert-butyl ester modification is designed to improve the compound’s stability and bioavailability, enhancing its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Methotrexate: The parent compound, widely used in cancer and autoimmune disease treatment.
Methotrexate Polyglutamates: Modified forms of methotrexate with enhanced cellular retention and efficacy.
Methotrexate Conjugates: Methotrexate linked to other molecules to improve delivery and reduce toxicity.
Uniqueness: Methotrexate alpha-tert-butyl ester is unique due to its ester modification, which enhances its pharmacokinetic properties. This modification aims to improve the compound’s stability, bioavailability, and therapeutic efficacy compared to unmodified methotrexate .
Biologische Aktivität
Methotrexate alpha-tert-butyl ester (MTX-A-t-Bu) is a derivative of methotrexate (MTX), an established antimetabolite and antifolate agent widely used in cancer therapy and autoimmune diseases. This article explores the biological activity of MTX-A-t-Bu, focusing on its mechanism of action, pharmacokinetics, cellular effects, and potential applications in medicine.
MTX-A-t-Bu functions primarily through the inhibition of the enzyme dihydrofolate reductase (DHFR), a critical component in the folate metabolism pathway. By inhibiting DHFR, MTX-A-t-Bu disrupts the synthesis of purines and pyrimidines, essential for DNA and RNA synthesis, thereby inhibiting cell division and proliferation.
Key Mechanisms:
- Inhibition of DHFR : This leads to decreased availability of tetrahydrofolate, impairing nucleotide synthesis.
- Cell Cycle Arrest : The compound induces cell cycle arrest at the S phase, effectively halting the proliferation of rapidly dividing cells.
Pharmacokinetics
The pharmacokinetic profile of MTX-A-t-Bu indicates improved stability and bioavailability compared to its parent compound. The alpha-tert-butyl ester modification protects the α-carboxyl group, enhancing circulatory half-life and reducing liver accumulation associated with traditional MTX.
Pharmacokinetic Properties:
- Half-Life : Extended due to esterification.
- Distribution : Enhanced tissue distribution with reduced hepatic toxicity.
- Metabolism : Unlike MTX, which undergoes extensive polyglutamylation, MTX-A-t-Bu remains unmetabolized in resistant cell lines, suggesting potential efficacy against MTX-resistant tumors .
Cellular Effects
MTX-A-t-Bu exhibits significant effects on various cellular processes. It influences cell signaling pathways and gene expression, leading to altered cellular metabolism. In studies with HT1080 tumor-bearing mice, administration of 30 mg/kg resulted in a substantial tumor size reduction (63%) after two weeks.
Observed Effects:
- Cell Proliferation : Inhibition observed in both cancerous and non-cancerous cell lines.
- Cytotoxicity : Lower toxicity levels compared to MTX, making it a promising candidate for targeted therapies .
Research Applications
MTX-A-t-Bu has diverse applications across various fields:
- Cancer Therapy : Investigated for its potential to treat MTX-resistant tumors due to its unique metabolic profile.
- Biochemical Research : Utilized as a tool to study cell cycle regulation and DNA synthesis inhibition.
- Pharmaceutical Development : Its properties are being explored for developing new therapeutic agents that minimize side effects associated with conventional MTX treatments .
Comparative Analysis with Methotrexate
Property | Methotrexate | This compound |
---|---|---|
Mechanism of Action | DHFR Inhibition | DHFR Inhibition |
Half-Life | Short | Extended |
Toxicity | Higher | Lower |
Resistance Overcoming | Limited | Effective against resistant tumors |
Case Studies
- CEM Cell Line Study : In CEM human leukemic lymphoblasts, MTX-A-t-Bu showed comparable uptake in both sensitive and resistant cell lines, indicating its potential utility in overcoming drug resistance .
- Animal Models : In vivo studies demonstrated significant tumor reduction with minimal side effects when administered at optimized dosages, highlighting its therapeutic promise.
Eigenschaften
Molekularformel |
C24H30N8O5 |
---|---|
Molekulargewicht |
510.5 g/mol |
IUPAC-Name |
(4S)-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |
InChI |
InChI=1S/C24H30N8O5/c1-24(2,3)37-22(36)16(9-10-17(33)34)29-21(35)13-5-7-15(8-6-13)32(4)12-14-11-27-20-18(28-14)19(25)30-23(26)31-20/h5-8,11,16H,9-10,12H2,1-4H3,(H,29,35)(H,33,34)(H4,25,26,27,30,31)/t16-/m0/s1 |
InChI-Schlüssel |
HTMMDBDGHQUHPW-INIZCTEOSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@H](CCC(=O)O)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.